A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride (CAS 75462-59-8) for Research and Development
A Technical Guide to 3,5-Bis(trifluoromethyl)benzyl Chloride (CAS 75462-59-8) for Research and Development
Introduction: 3,5-Bis(trifluoromethyl)benzyl chloride, with CAS number 75462-59-8, is a highly valuable and reactive organofluorine compound. Characterized by a benzyl chloride backbone substituted with two strongly electron-withdrawing trifluoromethyl groups, this molecule serves as a critical building block in various fields, most notably in pharmaceutical and agrochemical synthesis. The unique electronic properties conferred by the trifluoromethyl moieties enhance its utility as a synthetic intermediate, making it a cornerstone for the development of complex, biologically active molecules. This guide provides an in-depth overview of its chemical and physical properties, key experimental protocols, significant applications in drug discovery, and essential safety information for researchers, scientists, and professionals in drug development.
Section 1: Chemical and Physical Properties
The fundamental properties of 3,5-Bis(trifluoromethyl)benzyl chloride are summarized in the tables below, providing a comprehensive reference for laboratory and industrial applications.
Table 1: Identification and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 75462-59-8 | [1][2] |
| Molecular Formula | C₉H₅ClF₆ | [1][2] |
| Molecular Weight | 262.58 g/mol | [1][2] |
| IUPAC Name | 1-(Chloromethyl)-3,5-bis(trifluoromethyl)benzene | [2] |
| Synonyms | 3,5-di(Trifluoromethyl)benzyl chloride | [1][2] |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)C(F)(F)F)CCl | [1] |
| InChIKey | OINTXXMBRBLMHH-UHFFFAOYSA-N | [2] |
Table 2: Physical and Thermochemical Properties
| Property | Value | Source(s) |
| Appearance | Colorless transparent liquid or white crystalline solid | [1] |
| Melting Point | 29-32 °C | [1] |
| Boiling Point | 165.3 °C at 760 mmHg | [1] |
| Density | 1.425 g/cm³ | [1] |
| Flash Point | 71.7 °C | [1] |
| Water Solubility | Slightly soluble | [1] |
| Storage Temperature | 2-8°C | [1] |
| Refractive Index | 1.39 | [1] |
Section 2: Spectroscopic Data
Spectroscopic analysis is crucial for the verification of the structure and purity of 3,5-Bis(trifluoromethyl)benzyl chloride.
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Infrared (IR) Spectrum: The gas-phase IR spectrum is available in the NIST WebBook, providing characteristic absorption bands for the aromatic ring, C-H bonds, C-Cl bond, and the prominent C-F stretches of the trifluoromethyl groups.[2]
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Mass Spectrum (MS): Electron ionization mass spectrometry data is also compiled by NIST, showing the molecular ion peak and fragmentation patterns essential for structural confirmation.[3]
Section 3: Synthesis and Reactivity
3,5-Bis(trifluoromethyl)benzyl chloride is typically synthesized from 3,5-bis(trifluoromethyl)benzyl alcohol. A general laboratory-scale procedure involves the reaction of the corresponding benzyl alcohol with a chlorinating agent like thionyl chloride (SOCl₂) in an inert solvent.
The reactivity of the compound is dominated by the benzylic chloride, which is an excellent leaving group. The two electron-withdrawing trifluoromethyl groups on the aromatic ring further activate the benzylic position towards nucleophilic substitution reactions, making it a highly efficient alkylating agent.
Section 4: Key Experimental Protocols
A well-documented and significant application of 3,5-Bis(trifluoromethyl)benzyl chloride is in the synthesis of 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene, a key intermediate for various pharmaceuticals.
Protocol: Batch Synthesis of 1-(Azidomethyl)-3,5-bis-(trifluoromethyl)benzene
This protocol is adapted from an improved synthesis method developed for safety and efficiency.[5]
Objective: To synthesize 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene via nucleophilic substitution.
Reagents and Materials:
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3,5-Bis(trifluoromethyl)benzyl chloride (1.0 equiv)
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Sodium azide (NaN₃) (1.2 equiv)
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Dimethyl sulfoxide (DMSO)
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Deionized water
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Heptane
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Standard laboratory glassware and stirring equipment
Procedure:
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A solution of 3,5-Bis(trifluoromethyl)benzyl chloride (1.0 equiv) in 2 volumes of DMSO is prepared.
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In a separate reaction vessel, a suspension of sodium azide (1.2 equiv) in 2.5 volumes of DMSO and 1 volume of water is prepared.
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The benzyl chloride solution is slowly added to the sodium azide suspension with stirring.
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The reaction mixture is stirred at ambient temperature until the reaction is complete (typically monitored by GC or TLC, ~1 hour under optimized conditions).[5]
-
Upon completion, the reaction is quenched by diluting the mixture with 6 volumes of heptane, followed by the addition of 4 volumes of water to dissolve any precipitated salts.
-
The layers are separated, and the organic (heptane) layer is washed twice with 3 volumes of water.
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The solvent is removed from the organic layer via vacuum distillation to yield the final product, 1-(azidomethyl)-3,5-bis-(trifluoromethyl)benzene.
Results: This optimized batch process has been reported to produce the desired azide in 94% yield and >99% purity.[5]
Section 5: Applications in Drug Development
The 3,5-bis(trifluoromethyl)phenyl motif is a "privileged" structure in medicinal chemistry. Its inclusion in a drug candidate can significantly enhance lipophilicity, improve metabolic stability, and increase binding affinity to biological targets.[6][7]
Neurokinin-1 (NK1) Receptor Antagonists
A primary application of 3,5-Bis(trifluoromethyl)benzyl chloride is as a precursor for the synthesis of Neurokinin-1 (NK1) receptor antagonists.[8] These drugs, such as Aprepitant , are used to prevent chemotherapy-induced and postoperative nausea and vomiting.[9][10] They work by blocking the action of Substance P, a neuropeptide involved in the vomiting reflex, at its receptor (NK1) in the central nervous system.[11] The 3,5-bis(trifluoromethyl)benzyl group is a critical component of the pharmacophore responsible for high-affinity binding to the NK1 receptor.
The mechanism of action for the resulting drugs is a clear example of competitive antagonism.
Other Therapeutic Targets
The versatility of the 3,5-bis(trifluoromethyl)benzyl moiety extends to other areas of drug discovery. It has been incorporated into molecules designed as:
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Antimicrobial Agents: Novel pyrazole derivatives containing the 3,5-bis(trifluoromethyl)phenyl group have shown potent activity against drug-resistant bacteria, including MRSA.[12]
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CCR2 Antagonists: This chemical group has been used to develop potent antagonists for the CCR2 receptor, a target for treating inflammatory diseases.
Section 6: Safety and Handling
3,5-Bis(trifluoromethyl)benzyl chloride is a corrosive and hazardous material that requires careful handling.
Table 3: GHS Hazard Information
| Category | Information |
| Pictograms | GHS05 (Corrosion) |
| Signal Word | Danger |
| Hazard Statements | H314: Causes severe skin burns and eye damage. |
| Precautionary Codes | P280, P303+P361+P353, P305+P351+P338, P310 |
Safe Handling and Storage:
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Engineering Controls: Handle in a well-ventilated area, preferably within a fume hood. Safety showers and eye wash stations should be readily accessible.
-
Personal Protective Equipment (PPE): Wear impervious gloves (e.g., nitrile rubber), safety goggles, and a face shield. Protective clothing is also recommended.
-
Storage: Store in a tightly sealed container in a dry, cool (2-8°C), and well-ventilated area, away from incompatible materials.
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Fire Safety: Use dry chemical, foam, or carbon dioxide extinguishers. Combustion can produce toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).
Section 7: Conclusion
3,5-Bis(trifluoromethyl)benzyl chloride is a pivotal intermediate for advanced chemical synthesis. Its distinct physicochemical properties, driven by the two trifluoromethyl groups, make it an indispensable tool for medicinal chemists. Its role in the creation of high-affinity ligands, particularly for the NK1 receptor, has directly contributed to the development of important therapeutics like Aprepitant. A thorough understanding of its properties, reaction protocols, and safety requirements is essential for leveraging its full potential in research and development.
References
- 1. lookchem.com [lookchem.com]
- 2. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]
- 3. 3,5-Bis(trifluoromethyl)benzyl chloride [webbook.nist.gov]
- 4. 3,5-Bis(trifluoromethyl)benzyl bromide(32247-96-4) 13C NMR spectrum [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: a privileged motif for catalyst development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 9. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. How Do NK1 Receptor Antagonists Work? - Uses, Side Effects, Drug Names [rxlist.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole Derivatives as Potent Growth Inhibitors of Drug-Resistant Bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
